molecular formula C14H21NO3 B8320391 METHYL 3-AMINO-2,2-DIMETHYL-4-(P-METHOXYPHENYL)-BUTYRATE

METHYL 3-AMINO-2,2-DIMETHYL-4-(P-METHOXYPHENYL)-BUTYRATE

Cat. No.: B8320391
M. Wt: 251.32 g/mol
InChI Key: KFAQETCQBMUQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a methoxyphenyl group, and a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as p-methoxybenzaldehyde, isobutyraldehyde, and methylamine.

    Condensation Reaction: The p-methoxybenzaldehyde undergoes a condensation reaction with isobutyraldehyde in the presence of a base catalyst to form an intermediate compound.

    Amination: The intermediate compound is then subjected to amination using methylamine under controlled conditions to introduce the amino group.

    Esterification: Finally, the resulting compound is esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The methoxyphenyl group may interact with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2,2-dimethyl-4-phenyl-butyrate: Lacks the methoxy group on the phenyl ring.

    Methyl 3-amino-2,2-dimethyl-4-(p-hydroxyphenyl)-butyrate: Contains a hydroxy group instead of a methoxy group.

    Methyl 3-amino-2,2-dimethyl-4-(p-chlorophenyl)-butyrate: Contains a chloro group instead of a methoxy group.

Uniqueness

Methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

methyl 3-amino-4-(4-methoxyphenyl)-2,2-dimethylbutanoate

InChI

InChI=1S/C14H21NO3/c1-14(2,13(16)18-4)12(15)9-10-5-7-11(17-3)8-6-10/h5-8,12H,9,15H2,1-4H3

InChI Key

KFAQETCQBMUQHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC1=CC=C(C=C1)OC)N)C(=O)OC

Origin of Product

United States

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